Cas no 494778-04-0 (6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one)

6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-Phenyl-2-[(3-pyridinylmethyl)thio]-4(3H)-pyrimidinone
- 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one
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- Inchi: 1S/C16H13N3OS/c20-15-9-14(13-6-2-1-3-7-13)18-16(19-15)21-11-12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20)
- InChI Key: IIUHYPSHQCDOLL-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=CN=C2)=NC(C2=CC=CC=C2)=CC(=O)N1
Experimental Properties
- Density: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 499.6±55.0 °C(Predicted)
- pka: 7.03±0.50(Predicted)
6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2716-0234-5mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-2mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-10mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-10μmol |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-5μmol |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-3mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-1mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-15mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-20μmol |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2716-0234-4mg |
6-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one |
494778-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one Related Literature
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one
Introduction to 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one (CAS No. 494778-04-0) and Its Emerging Applications in Chemical Biology
6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one, identified by the CAS number 494778-04-0, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the dihydropyrimidine class, a scaffold widely recognized for its pharmacological potential due to its ability to interact with various biological targets. The presence of a phenyl ring and a pyridin-3-ylmethylsulfanyl substituent introduces unique electronic and steric properties, making it a promising candidate for drug discovery and development.
The molecular structure of 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one encompasses a pyrimidine core, which is a fundamental motif in many bioactive molecules. Pyrimidines are essential components of nucleic acids and have been extensively explored as pharmacophores due to their ability to modulate biological pathways. The addition of the phenyl group enhances lipophilicity, while the pyridin-3-ylmethylsulfanyl moiety introduces hydrogen bonding capabilities and potential interactions with protein targets. These structural features collectively contribute to the compound's versatility in biological assays.
In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are critical in many disease pathways. The 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one scaffold has shown promise in this area. For instance, studies have demonstrated its ability to interact with specific PPIs involved in cancer progression. The sulfanyl group, in particular, has been identified as a key pharmacophore that can disrupt aberrant signaling networks by binding to target proteins. This has led to investigations into its potential as an anticancer agent.
Moreover, the compound's dihydropyrimidine core is reminiscent of several FDA-approved drugs that target enzymes such as kinases and phosphodiesterases. The structural similarity suggests that 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one may exhibit inhibitory activity against these enzymes. Preliminary computational studies have indicated that it can bind to the active sites of various kinases with high affinity. These findings have prompted further experimental validation through enzyme inhibition assays.
Recent advancements in medicinal chemistry have emphasized the importance of fragment-based drug design (FBDD), where small molecules are used as building blocks to develop lead compounds. The 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one structure fits well within this paradigm due to its modular nature. Researchers have utilized this compound as a starting point for generating libraries of derivatives through techniques such as sulfanylation and phenylation modifications. These derivatives have been screened for biological activity, leading to the identification of novel compounds with enhanced potency and selectivity.
The sulfanyl group in 6-phenyl-2-{(pyridin-3-yl)methylsulfanyl}-3,4-dihydropyrimidin-4-one has also been explored for its potential role in redox signaling. Sulfanyls are known to participate in thiol-disulfide exchange reactions, which are crucial for maintaining cellular homeostasis. This property has opened up avenues for investigating the compound's effects on oxidative stress-related diseases such as neurodegenerative disorders. Initial studies suggest that it may modulate redox-sensitive signaling pathways by interacting with thioredoxin reductase and other antioxidant enzymes.
In addition to its biological significance, the synthetic accessibility of 6-phenoxyphospholane has made it an attractive intermediate for constructing more complex molecules. The availability of commercially sourced 494778040 allows researchers to focus on derivatization rather than synthesis from scratch. This has accelerated the development process for new drug candidates derived from this scaffold. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the dihydropyrimidine core, expanding its chemical space for exploration.
The growing interest in 6-phenoxyphospholane derivatives has also spurred innovation in delivery systems. Nanotechnology-based approaches have been explored to enhance the bioavailability and targeted delivery of these compounds. For example, encapsulation within liposomes or polymeric nanoparticles has shown promise in improving their pharmacokinetic profiles. These advancements are particularly relevant for treating diseases that require prolonged or localized drug action.
Another exciting area of research involves using 6-phenoxyphospholane derivatives as probes for biochemical assays. Their ability to interact with specific targets makes them valuable tools for studying protein function and pathway regulation. Researchers have developed fluorescently labeled versions of these compounds that can be used in high-throughput screening (HTS) campaigns to identify new therapeutic agents. Such probes have provided insights into the mechanisms of action of existing drugs and have helped identify new drug targets.
The future prospects for 6-phenoxyphospholane derivatives are promising, with ongoing research focusing on optimizing their pharmacological properties and exploring new therapeutic applications. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery is expected to further accelerate the development process by predicting novel derivatives with enhanced activity profiles. Collaborative efforts between academia and industry are also essential for translating laboratory findings into clinical applications.
In conclusion,6-phenoxyphospholane (CAS No., 494778040) represents a structurally diverse and biologically relevant compound with significant potential in pharmaceutical research., Its unique combination of features makes it an attractive scaffold for developing new drugs targeting various diseases., As research continues,, we can expect further breakthroughs that will expand our understanding of its therapeutic applications.,
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